Oxidation Resistance to Hypochlorous Acid vs. Clozapine – Lower Agranulocytosis Risk Indicator
In a direct head-to-head in vitro comparison, JL3 exhibited markedly slower oxidation by hypochlorous acid (HOCl)—the major oxidant produced by activated neutrophils—compared to clozapine. Unlike clozapine, which rapidly forms reactive metabolites that subsequently react with glutathione (GSH) and N-acetylcysteine (NAC), JL3 produced very little secondary product, and those formed were non-reactive toward these nucleophilic trapping agents [1]. This profile mirrors that of the more extensively characterized JL13 and is consistent with the thiazepine ring's resistance to peroxidase-catalyzed oxidation [2].
| Evidence Dimension | Sensitivity to oxidation by hypochlorous acid (HOCl) and reactivity of resulting metabolites |
|---|---|
| Target Compound Data | Very slow oxidation rate; little secondary product formed; products did not react with glutathione or N-acetylcysteine |
| Comparator Or Baseline | Clozapine: rapid oxidation with formation of reactive metabolites that covalently bind to glutathione and N-acetylcysteine |
| Quantified Difference | Qualitative categorical difference: non-reactive vs. reactive metabolite profile; JL3 oxidation products are stable and non-electrophilic |
| Conditions | In vitro incubation with HOCl (biomimetic neutrophil oxidant system); metabolite trapping with glutathione and N-acetylcysteine; analysis via HPLC and mass spectrometry |
Why This Matters
This directly addresses the primary safety liability of clozapine analogs—drug-induced agranulocytosis—by demonstrating that JL3 avoids the reactive metabolite formation believed to trigger hematological toxicity, making it a structurally informed choice for studies requiring clozapine-like CNS activity without oxidative bioactivation risk.
- [1] Liégeois JF, Mouithys-Mickalad A, Bruhwyler J, Delarge J, Géczy J, Kauffmann JM, Lamy M, Deby-Dupont G. Hypochlorous acid, a major oxidant produced by activated neutrophils, has low effect on two pyridobenzazepine derivatives, JL 3 and JL 13. Arch Pharm (Weinheim). 2000;333(2-3):63-67. doi:10.1002/(sici)1521-4184(200002)333:2/3<63::aid-ardp63>3.0.co;2-c. PMID: 10783520. View Source
- [2] Bruhwyler J, Liégeois JF, et al. Oxidation sensitivity may be a useful tool for the detection of the hematotoxic potential of newly developed molecules: application to antipsychotic drugs. Arch Biochem Biophys. 2000;392(2):242-248. doi:10.1006/abbi.2000.2397. View Source
